(6,6-dimethyltetrahydro-2H-pyran-3-yl)amine
Description
(6,6-Dimethyltetrahydro-2H-pyran-3-yl)amine is a bicyclic amine with a tetrahydro-2H-pyran backbone substituted by two methyl groups at the 6-position and an amine group at the 3-position. Key properties include:
- Chemical Formula: C₇H₁₅NO
- CAS Number: 1785762-88-0
- Molecular Weight: 129.2 g/mol
- Density: 0.900 ± 0.06 g/cm³ (predicted)
- Boiling Point: 170.3 ± 33.0 °C (predicted)
- pKa: 9.99 ± 0.40 (predicted), indicating moderate basicity .
The compound’s structure combines a saturated pyran ring with sterically hindered methyl groups, which may influence its reactivity and solubility.
Properties
IUPAC Name |
6,6-dimethyloxan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)4-3-6(8)5-9-7/h6H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSLAFYBMVDJDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CO1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 2-Oxoisovaleric Acid with S-Methylisothiourea or S-Ethylisothiourea
One established method involves the reaction of 2-oxoisovaleric acid with either S-methylisothiourea or S-ethylisothiourea. This reaction proceeds under controlled conditions, typically followed by reduction using sodium borohydride to yield (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine. The reduction step is crucial to convert intermediate compounds into the desired amine with high selectivity and efficiency.
Reaction of 2,2-Dimethylpropanal with Hydroxylamine Hydrochloride
An alternative synthetic pathway uses 2,2-dimethylpropanal reacting with hydroxylamine hydrochloride in the presence of sodium acetate. This reaction forms an oxime intermediate, which is subsequently reduced by sodium borohydride to produce the target amine. This method offers a different approach to constructing the tetrahydropyran ring system with the amine functionality.
| Synthetic Route | Starting Materials | Key Reagents | Reaction Conditions | Remarks |
|---|---|---|---|---|
| Route 1 | 2-Oxoisovaleric acid + S-methyl/ethylisothiourea | Sodium borohydride | Controlled temperature, inert atmosphere | High selectivity, scalable |
| Route 2 | 2,2-Dimethylpropanal + Hydroxylamine hydrochloride + Sodium acetate | Sodium borohydride | Mild conditions, pH control | Alternative intermediate formation |
Catalysts and Reaction Enhancements
Catalysts may be employed to enhance reaction rates and selectivity, especially in industrial contexts. For example, acid or base catalysts can facilitate cyclization steps or intermediate transformations. Sodium borohydride remains the primary reducing agent for converting intermediates to the amine product due to its mildness and compatibility with sensitive functional groups.
Chemical Reaction Analysis Relevant to Preparation
- Reduction: Sodium borohydride and lithium aluminum hydride are the principal reducing agents used to convert oxime or other intermediates into the amine.
- Substitution: The amine group can be introduced or modified via substitution reactions using electrophiles such as alkyl halides or acyl chlorides.
- Oxidation: Although less common in preparation, oxidation reactions with agents like potassium permanganate or hydrogen peroxide can modify the compound post-synthesis.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|---|
| 1. 2-Oxoisovaleric acid + S-methyl/ethylisothiourea | 2-Oxoisovaleric acid, S-methyl/ethylisothiourea | Sodium borohydride | Condensation + Reduction | High yield, scalable | Requires careful control of reduction |
| 2. 2,2-Dimethylpropanal + Hydroxylamine hydrochloride | 2,2-Dimethylpropanal, Hydroxylamine hydrochloride, Sodium acetate | Sodium borohydride | Oxime formation + Reduction | Alternative route, mild conditions | Multi-step, intermediate isolation |
| 3. Continuous Flow Synthesis (Industrial) | As above | Catalysts, controlled conditions | Optimized for scale | Efficient, reproducible | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
(6,6-dimethyltetrahydro-2H-pyran-3-yl)amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The amine group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities, particularly in antimicrobial and anticancer research. The structural characteristics of (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine suggest it may interact with biological targets effectively.
Antimicrobial Activity:
Research indicates that derivatives of this compound show activity against various Gram-positive bacteria. This suggests potential use in developing new antibiotics or antimicrobial agents.
Anticancer Properties:
Studies have highlighted its potential anticancer effects, particularly against specific cancer cell lines such as Ehrlich ascites carcinoma and leukemia L1210. The mechanisms of action may involve intercalation into DNA, similar to other known anticancer agents .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various reactions that can lead to the formation of more complex molecules.
Synthesis Applications:
The compound can be utilized in the synthesis of other heterocycles and complex organic compounds through reactions such as:
- N-Alkylation: This reaction can produce various amine derivatives.
- Ring-opening Reactions: The tetrahydropyran ring can be opened under specific conditions to yield valuable intermediates for pharmaceuticals.
Material Science
In material science, this compound has potential applications in developing new materials with specific properties.
Polymer Chemistry:
The compound's amine functionality can be utilized to create polyurethanes or other polymeric materials that exhibit enhanced mechanical properties or thermal stability. Research into its incorporation into polymer matrices is ongoing .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Target Organisms/Cells | Reference |
|---|---|---|---|
| This compound | Antimicrobial | Gram-positive bacteria | |
| This compound | Anticancer | Ehrlich ascites carcinoma, leukemia L1210 |
Table 2: Synthetic Applications
| Reaction Type | Description | Potential Products |
|---|---|---|
| N-Alkylation | Alkylation of the amine group | Various amine derivatives |
| Ring-opening | Opening of the tetrahydropyran ring | Heterocycles and complex organic compounds |
Mechanism of Action
The mechanism of action of (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine involves its interaction with molecular targets through its amine group. This interaction can influence various biochemical pathways, depending on the specific application and the nature of the target molecules. detailed studies on its mechanism of action are limited.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine with structurally related amines from the evidence:
Key Observations :
Structural Complexity : The target compound is simpler compared to and derivatives, which incorporate fused aromatic systems (e.g., benzodioxin, pyrrolopyrimidine). This simplicity may enhance its versatility in synthetic pathways .
Basicity : The pKa of ~10 suggests the amine is less basic than aliphatic amines (e.g., dimethylamine, pKa ~10.7) but more basic than aromatic amines (e.g., aniline, pKa ~4.6). This positions it as a moderate base suitable for pH-sensitive reactions .
Molecular Weight : At 129.2 g/mol, the target is significantly smaller than (391.46 g/mol) and 7 (563.70 g/mol) compounds, implying better bioavailability if used pharmacologically .
Biological Activity
(6,6-Dimethyltetrahydro-2H-pyran-3-yl)amine is a cyclic amine that has garnered attention in both organic chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a six-membered ring structure with two methyl groups and a tertiary amine. Its molecular formula is C8H15N, and it is characterized by its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution due to the presence of the amine group.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, research into related compounds has shown their potential in targeting heat shock protein 90 (Hsp90), a protein often overexpressed in cancer cells . The mechanism involves inhibiting the conformational changes necessary for Hsp90 function, thereby affecting cancer cell survival and proliferation.
Antimicrobial Activity
Additionally, related compounds have demonstrated antimicrobial properties. The presence of the tetrahydropyran structure is often associated with biological activity against various pathogens. This suggests that this compound may also possess similar antimicrobial effects.
Synthesis Methods
The synthesis of this compound can be achieved through several routes:
- Reaction with S-Methylisothiourea : This method involves the reaction of 2-oxoisovaleric acid with S-methylisothiourea followed by reduction with sodium borohydride.
- Hydroxylamine Hydrochloride Method : Another approach includes reacting 2,2-dimethylpropanal with hydroxylamine hydrochloride in the presence of sodium acetate, followed by reduction.
These synthetic routes are scalable for industrial applications, ensuring availability for research purposes.
Case Studies and Research Findings
Several case studies have explored the biological implications of similar compounds:
- Hsp90 Inhibition : A study focused on novobiocin analogs demonstrated that modifications to the structure significantly enhanced anticancer efficacy by effectively inhibiting Hsp90 activity. This finding underscores the potential relevance of this compound in developing new anticancer agents targeting similar pathways .
- Antimicrobial Studies : Research on tetrahydropyran derivatives has indicated promising results against various bacterial strains. These findings highlight the need for further exploration into the antimicrobial potential of this compound.
Comparative Analysis
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Cyclic Amine | Potential anticancer and antimicrobial |
| (6,6-Dimethyltetrahydro-2H-pyran-3-ol) | Alcohol derivative | Moderate biological activity |
| (Tetrahydro-2H-pyran-3-yl)hydrazine | Hydrazine derivative | Antimicrobial properties |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via reductive amination of 6,6-dimethyltetrahydro-2H-pyran-3-one using sodium cyanoborohydride (NaBH3CN) in the presence of ammonium acetate. Yield optimization requires strict control of reaction pH (6.5–7.0) and temperature (40–50°C). Purification via column chromatography (silica gel, eluent: 5–10% MeOH in CH2Cl2) achieves >90% purity. Reaction progress should be monitored by TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
- Safety Note : Use protective gloves/eyewear due to the toxicity of NaBH3CN. Waste must be neutralized with acetic acid before disposal .
Q. How can the stereochemical configuration of this compound be confirmed?
- Methodological Answer : Chiral HPLC (Chiralpak AD-H column, 90:10 n-hexane/isopropanol) resolves enantiomers. Absolute configuration is determined via X-ray crystallography after derivatization with Mosher’s acid chloride (α-methoxy-α-trifluoromethylphenylacetic acid). NMR analysis (1H and 13C) should confirm the absence of diastereomeric impurities, with key peaks at δ 3.4–3.8 ppm (pyran ring protons) and δ 1.2 ppm (dimethyl groups) .
Q. What analytical techniques are suitable for quantifying trace impurities in this compound?
- Methodological Answer : LC-MS (ESI+ mode, C18 column) identifies impurities like residual starting materials (e.g., pyran-3-one) and byproducts. Limit of detection (LOD) for impurities is <0.1% using UV detection at 254 nm. For metal contamination, ICP-MS is recommended .
Advanced Research Questions
Q. How does the steric hindrance of the 6,6-dimethyl group influence the compound’s reactivity in nucleophilic reactions?
- Methodological Answer : The dimethyl groups restrict chair conformations of the pyran ring, reducing accessibility of the amine group. Reactivity can be assessed via kinetic studies with electrophiles (e.g., benzoyl chloride). Compare reaction rates with non-methylated analogs (e.g., tetrahydro-2H-pyran-3-ylamine) using stopped-flow UV-Vis spectroscopy. Computational modeling (DFT, B3LYP/6-31G*) predicts steric effects on transition states .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition studies may arise from variations in assay conditions. Standardize protocols:
- Use Mueller-Hinton broth for bacterial assays (37°C, 24h incubation).
- Validate enzyme inhibition (e.g., acetylcholinesterase) via Lineweaver-Burk plots to distinguish competitive/non-competitive mechanisms.
- Cross-reference with structural analogs (e.g., pyridine-based amines in ) to identify structure-activity relationships (SAR) .
Q. How can metabolic pathways of this compound be predicted in vivo?
- Methodological Answer : Use in vitro microsomal assays (rat liver S9 fraction) to identify Phase I metabolites (oxidation, demethylation). LC-HRMS (Orbitrap) detects metabolites with mass accuracy <2 ppm. For Phase II metabolism, incubate with UDP-glucuronosyltransferase and monitor glucuronide adducts. Predictive software (e.g., MetaSite) models CYP450 interactions .
Q. What catalytic applications exist for metal complexes derived from this amine?
- Methodological Answer : The amine acts as a ligand in Cu(II) or Pd(0) complexes for cross-coupling reactions (e.g., Suzuki-Miyaura). Characterize complexes via FTIR (N–M stretching at 450–500 cm⁻¹) and cyclic voltammetry (redox potentials). Catalytic efficiency is tested in model reactions (e.g., aryl bromide coupling) under inert atmospheres .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
